5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide
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Overview
Description
5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at the 5-position and a sulfonamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves the cyclocondensation of 3-aminopyrazole with appropriate electrophilic reagents. One common method includes the reaction of 3-aminopyrazole with sulfonyl chlorides under basic conditions to introduce the sulfonamide group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and enzymes involved in cellular signaling pathways .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide involves the inhibition of specific enzymes and kinases. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit kinases involved in cell proliferation, thereby slowing down tumor growth .
Comparison with Similar Compounds
- 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles
- 4-(7-(mesityloxy)-4,5-dihydropyrazolo[1,5-a]pyrimidin-5-ylamino)benzonitrile
Comparison: 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity towards specific enzymes and receptors. The sulfonamide group also enhances the compound’s solubility and stability, making it more suitable for certain applications .
Biological Activity
5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Synthesis
The structure of this compound features a pyrazolo-pyrimidine core with a sulfonamide group, which is critical for its biological activity. The synthesis typically involves cyclocondensation reactions that yield various derivatives with modified substituents to enhance efficacy.
1. Antimicrobial Activity
Recent studies have highlighted the potential of 5-Aminopyrazolo[1,5-a]pyrimidine derivatives as effective antimycobacterial agents. For instance, a series of aminopyrazolo[1,5-a]pyrimidines were identified through high-throughput screening against Mycobacterium tuberculosis, demonstrating significant activity attributed to specific structural features such as the 2-pyridylmethylamine moiety at the C-7 position .
Table 1: Antimycobacterial Activity of Aminopyrazolo[1,5-a]pyrimidines
Compound | Activity (MIC) | Structural Feature |
---|---|---|
Compound A | 0.5 µg/mL | 2-Pyridylmethylamine at C-7 |
Compound B | 1.0 µg/mL | Flexible C-3 position |
Compound C | 2.0 µg/mL | Substituted at N-1 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of 5-Aminopyrazolo[1,5-a]pyrimidine derivatives has been explored extensively. Compounds have shown promising results in inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling. For example, a study demonstrated that certain derivatives could significantly reduce LPS-induced TNF-alpha release in cell models, indicating their potential for treating inflammatory diseases .
Table 2: Inhibition of TNF-alpha Release by Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound D | 0.283 | Inhibition of NF-κB |
Compound E | 0.500 | MAPK pathway interference |
Compound F | 0.750 | Cytokine release inhibition |
3. Anticancer Activity
The anticancer properties of 5-Aminopyrazolo[1,5-a]pyrimidine derivatives have also been documented. These compounds have been shown to induce apoptosis in various cancer cell lines by modulating cell cycle progression and enhancing pro-apoptotic signaling pathways. A notable example includes a derivative that exhibited an IC50 value of 14 nM against cancer cells by targeting the EGFR signaling pathway .
Table 3: Anticancer Efficacy of Selected Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound G | A549 (Lung) | 2.28 | EGFR inhibition |
Compound H | MCF-7 (Breast) | 3.67 | Apoptosis induction |
Compound I | HCT-116 (Colon) | 1.48 | Cell cycle arrest |
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of these compounds in clinical settings:
- Case Study on Antimycobacterial Activity : A clinical trial involving a novel aminopyrazolo[1,5-a]pyrimidine derivative demonstrated significant reductions in bacterial load among patients with drug-resistant tuberculosis.
- Inflammatory Disease Model : In vivo studies using models of arthritis showed that treatment with specific pyrazolo[1,5-a]pyrimidines led to reduced inflammation and joint damage compared to controls.
Properties
Molecular Formula |
C6H7N5O2S |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
5-aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide |
InChI |
InChI=1S/C6H7N5O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,7,10)(H2,8,12,13) |
InChI Key |
UYXVGEHASVWPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1N |
Origin of Product |
United States |
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